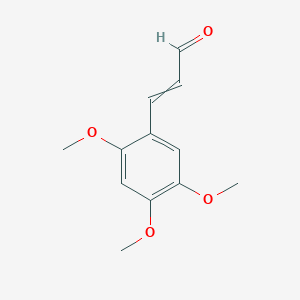2,4,5-Trimethoxycinnamaldehyde
CAS No.:
Cat. No.: VC14257655
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3-(2,4,5-trimethoxyphenyl)prop-2-enal |
| Standard InChI | InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3 |
| Standard InChI Key | DNAVOCNYHNNEQI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C=CC=O)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=CC=O)OC)OC |
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
TMCA belongs to the class of cinnamaldehydes, distinguished by its trans-configuration (E-isomer) and three methoxy substituents. Its systematic name, (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal, reflects the positions of the methoxy groups (-OCH₃) on the benzene ring and the α,β-unsaturated aldehyde moiety. The structural formula is represented as:
Key spectral data confirm its identity:
-
¹H NMR (300 MHz, CDCl₃): δ 9.65 (d, J = 7.8 Hz, 1H, CHO), 7.53 (d, J = 15.6 Hz, 1H, CH=CH), 6.87 (s, 1H, aromatic), 6.54 (s, 1H, aromatic), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) .
-
¹³C NMR: δ 194.1 (CHO), 154.1–56.0 (aromatic carbons and OCH₃) .
Synonyms and Registry Numbers
TMCA is cataloged under multiple identifiers:
-
CAS Registry: 99217-06-8
-
PubChem CID: 9813266
-
SMILES (Canonical): COC1=CC(=C(C=C1C=CC=O)OC)OC
Synthesis and Industrial Production
DDQ-Mediated Oxidation of Phenylpropane Derivatives
The patent WO2002072709A1 details a one-step synthesis of TMCA from hydrogenated phenylpropenes (e.g., dihydro-β-asarone) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent .
Procedure:
-
Substrate Preparation: Dihydro-β-asarone (from hydrogenated calamus oil) is dissolved in an inert solvent (e.g., dichloromethane).
-
Oxidation: DDQ is added stoichiometrically (1:1 molar ratio) at 25–30°C for 4–6 hours.
-
Workup: The precipitated DDQH₂ (hydroquinone) is filtered, and the filtrate is concentrated to yield TMCA as a yellow solid.
Advantages:
-
Utilizes cost-effective starting materials (e.g., β-asarone from Acorus calamus).
-
DDQ is recoverable (90–94% yield) via re-oxidation, enhancing sustainability .
Natural Occurrence and Plant Sources
TMCA is identified in several medicinal plants (Table 1):
| Plant Species | Family | Part Analyzed | Reference |
|---|---|---|---|
| Acorus calamus | Acoraceae | Rhizome | |
| Alpinia flabellata | Zingiberaceae | Rhizome | |
| Piper guineense | Piperaceae | Fruit | |
| Zingiber montanum | Zingiberaceae | Rhizome |
Physicochemical and ADMET Properties
Physicochemical Profile (Table 2)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Topological Polar Surface Area | 44.80 Ų |
| LogP (XlogP) | 1.90 |
| H-Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
ADMET Predictions (Table 3)
| Property | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 99.57 |
| Blood-Brain Barrier Penetration | Moderate | 62.50 |
| Hepatotoxicity | Likely | 57.50 |
| CYP2C9 Inhibition | Probable | 59.54 |
| Reproductive Toxicity | Potential Risk | 72.22 |
Pharmacological Activities
Anticancer Mechanisms
TMCA inhibits farnesyl-protein transferase (FPTase), a critical enzyme in Ras oncoprotein activation, with IC₅₀ values comparable to synthetic inhibitors (e.g., manumycin A) . In vivo studies demonstrate dose-dependent tumor suppression in murine models, likely via apoptosis induction and cell cycle arrest.
Antioxidant Activity
The compound scavenges free radicals (IC₅₀ = 12.3 μM in DPPH assay) and upregulates Nrf2-mediated antioxidant pathways, enhancing glutathione synthesis .
Anti-Inflammatory Effects
TMCA reduces leukotriene D₄ (LTD₄)-induced contractions in guinea pig ileum by 68% at 10 μM, suggesting antagonism of cysteinyl leukotriene receptors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume